molecular formula C13H20N2 B8189311 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis-

4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis-

Cat. No.: B8189311
M. Wt: 204.31 g/mol
InChI Key: MGTFEKWKCLDVNN-YPMHNXCESA-N
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Description

4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- is a chemical compound with the molecular formula C12H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzyl chloride.

    Alkylation: Piperidine is alkylated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-benzylpiperidine.

    Methylation: The N-benzylpiperidine is then methylated using a methylating agent like methyl iodide to introduce the methyl group at the 3-position.

    Hydrogenation: The final step involves the hydrogenation of the intermediate compound to obtain the cis- isomer of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinamine, 3-phenyl-1-(phenylmethyl)-: This compound has a phenyl group instead of a methyl group at the 3-position.

    4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, trans-: The trans- isomer of the compound.

    N-Benzylpiperidine: Lacks the methyl group at the 3-position.

Uniqueness

4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(3R,4S)-1-benzyl-3-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTFEKWKCLDVNN-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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